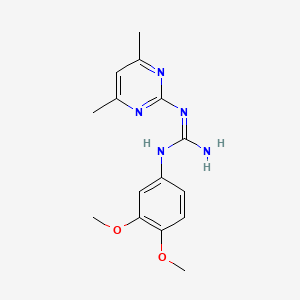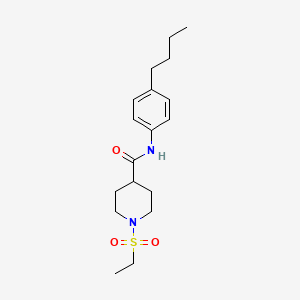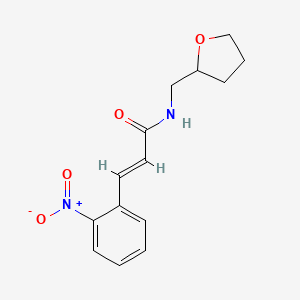
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine (DMPP) is a synthetic compound that belongs to the class of guanidine derivatives. It has been extensively studied for its potential use as a therapeutic agent due to its unique pharmacological properties. DMPP has been found to exhibit potent antihypertensive, antidiabetic, and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood. However, it is believed to exert its pharmacological effects by binding to and activating the imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, glucose metabolism, and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exert a number of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the activity of the renin-angiotensin system, which leads to the relaxation of blood vessels. N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been found to increase insulin sensitivity and reduce glucose levels in the blood, which may help to improve glycemic control in patients with diabetes. In addition, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in various diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound for use in experiments. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of research is to further investigate its mechanism of action, which may provide insights into its pharmacological effects and potential therapeutic applications. Another area of research is to explore the use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in combination with other drugs for the treatment of various diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in humans.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a number of different methods, including the reaction of 3,4-dimethoxybenzylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. Alternatively, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 4,6-dimethyl-2-pyrimidinylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antihypertensive effects by inhibiting the activity of the renin-angiotensin system, which plays a key role in regulating blood pressure. N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been found to exhibit antidiabetic effects by increasing insulin sensitivity and reducing glucose levels in the blood. In addition, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5460514.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5460516.png)
![N,1-dimethyl-N-[(1-methyl-2-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460535.png)
![N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460540.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5460541.png)
![N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)



![N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5460585.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5460588.png)
![(1H-imidazol-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5460593.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5460600.png)